1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl-
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Overview
Description
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a carboxamide group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indole, which can be obtained through the reduction of indole using hydrogenation methods.
Carboxamide Formation: The carboxamide group is introduced by reacting the 2,3-dihydro-1H-indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound back to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Scientific Research Applications
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes involved in inflammation or viral replication.
Comparison with Similar Compounds
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- can be compared with other indole derivatives:
1H-Indole-3-carboxamide: This compound has a carboxamide group at the 3-position of the indole ring, which can lead to different biological activities and reactivity.
2,3-Dihydro-1H-indole: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
N-Methylindole: Similar in structure but without the carboxamide group, affecting its biological activity and chemical properties.
Properties
CAS No. |
62368-09-6 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N,2-dimethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9-5-3-4-6-10(9)13(8)11(14)12-2/h3-6,8H,7H2,1-2H3,(H,12,14) |
InChI Key |
TUYCIJKMNWFKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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